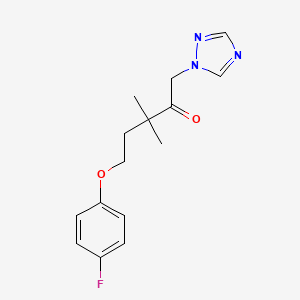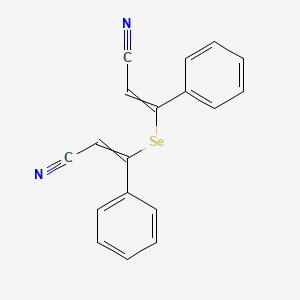
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile is an organic compound that features a unique combination of cyano, phenyl, and selanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile typically involves the reaction of 2-cyano-1-phenylethenyl halides with phenylselanyl compounds under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable compounds with desirable properties.
Wirkmechanismus
The mechanism of action of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The cyano and selanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-ynenitrile: Lacks the selanyl group but has similar cyano and phenyl groups.
2-Cyano-1-phenylethenyl halides: Precursors in the synthesis of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile.
Selenophenes: Compounds containing a selenium atom in a five-membered aromatic ring, similar in terms of selenium chemistry.
Uniqueness
This compound is unique due to the presence of both cyano and selanyl groups in the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90714-78-6 |
|---|---|
Molekularformel |
C18H12N2Se |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
3-(2-cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C18H12N2Se/c19-13-11-17(15-7-3-1-4-8-15)21-18(12-14-20)16-9-5-2-6-10-16/h1-12H |
InChI-Schlüssel |
IQFDGOFSSCAGFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC#N)[Se]C(=CC#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
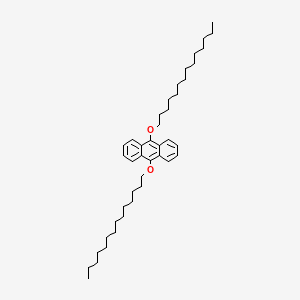
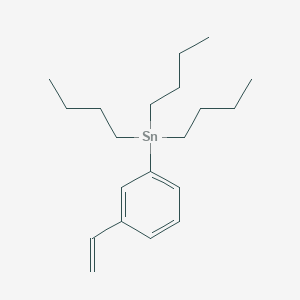
![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)
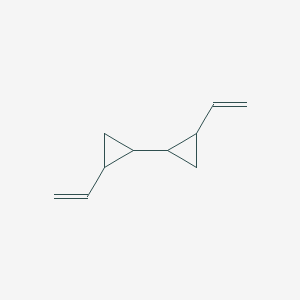
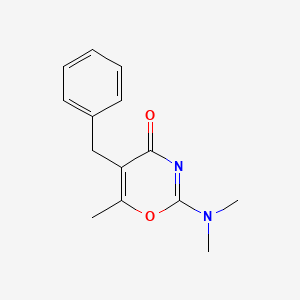
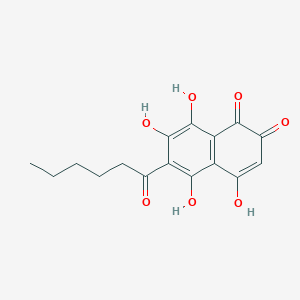
![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
silane](/img/structure/B14375810.png)
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
